1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol
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Overview
Description
1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol is a chemical compound with the molecular formula C9H18N2O. It is a derivative of pyrimidine, characterized by the presence of multiple methyl groups and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-acetyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-acetyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired pyrimidinol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced catalytic systems and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidine ring play crucial roles in its reactivity and binding properties. The compound can form hydrogen bonds and engage in various chemical interactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
1,2,2,6,6-Pentamethyl-4-piperidinol: This compound shares structural similarities with 1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol, including multiple methyl groups and a hydroxyl group.
1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-hydroxy-2,2,4,6,6-pentamethyl-5H-pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-6-8(2,3)11(12)9(4,5)10-7/h12H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGCKMZUGOWOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N(C(C1)(C)C)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573552 |
Source
|
Record name | 2,2,4,6,6-Pentamethyl-5,6-dihydropyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213180-20-2 |
Source
|
Record name | 2,2,4,6,6-Pentamethyl-5,6-dihydropyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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